![molecular formula C18H20N2O B14413431 4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline CAS No. 87025-12-5](/img/structure/B14413431.png)
4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a dimethylaniline moiety connected through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline typically involves the condensation of 4-methoxybenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl and dimethylaniline moieties contribute to the compound’s overall activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline: Similar structure but with a bromophenyl group instead of a methoxyphenyl group.
4-{(E)-[(4-Chlorophenyl)imino]methyl}-N,N-dimethylaniline: Similar structure but with a chlorophenyl group.
Uniqueness
4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different chemical and biological activities.
Properties
CAS No. |
87025-12-5 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)iminoprop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H20N2O/c1-20(2)17-10-6-15(7-11-17)5-4-14-19-16-8-12-18(21-3)13-9-16/h4-14H,1-3H3 |
InChI Key |
DYFXHANVVXCFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


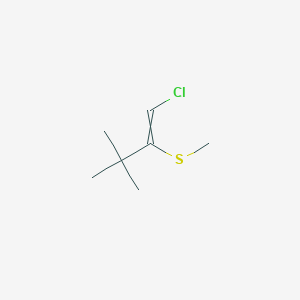

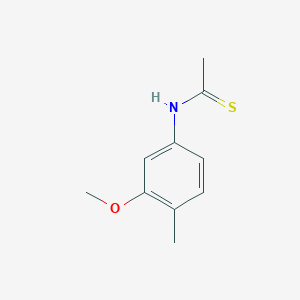
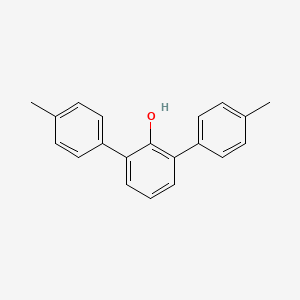
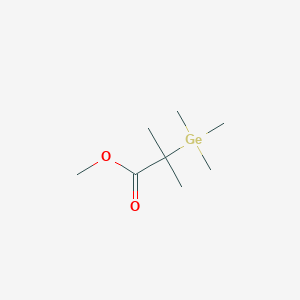
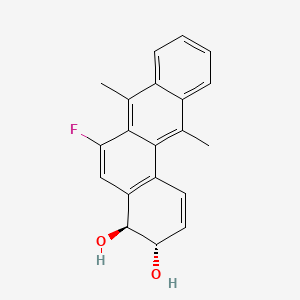


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)

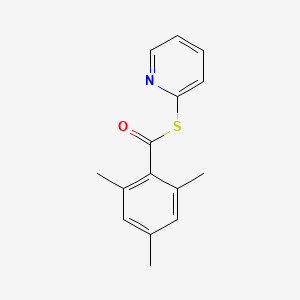
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
